The primary area of scientific research for 8-Hydroxy-5-quinolinecarboxylic acid (8-HOQC) lies in its function as a potent inhibitor of 2-oxoglutarate oxygenases, particularly those belonging to the Jumonji C domain (JmjC) demethylase family. JmjC demethylases play a crucial role in epigenetic regulation by removing methyl groups from histone proteins. 8-HOQC has been shown to effectively inhibit these enzymes, potentially impacting gene expression and cellular processes [1].
Here's a link to a study supporting this point: Inxight Drugs - 8-Hydroxy-5-quinolinecarboxylic acid: )
Due to its JmjC demethylase inhibitory properties, 8-HOQC is being explored for its potential therapeutic applications in various diseases. These include:
8-HOQC is a relatively new research area, and further investigation is needed to fully understand its potential benefits and limitations. Current research focuses on:
8-Hydroxy-5-quinolinecarboxylic acid is an organic compound characterized by its quinoline structure, featuring a hydroxyl group at the 8-position and a carboxylic acid group at the 5-position. Its molecular formula is , and it has a molecular weight of 191.17 g/mol. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of both the hydroxyl and carboxylic acid functional groups enhances its potential as a chelating agent, allowing it to interact with metal ions effectively .
The biological activity of 8-hydroxy-5-quinolinecarboxylic acid has been explored in various studies. It exhibits:
Several methods have been developed for synthesizing 8-hydroxy-5-quinolinecarboxylic acid:
8-Hydroxy-5-quinolinecarboxylic acid finds applications in several fields:
Its versatility makes it valuable across multiple industries .
Interaction studies focus on how 8-hydroxy-5-quinolinecarboxylic acid interacts with various biological targets:
These interactions are crucial for understanding its therapeutic potential and mechanisms of action .
Several compounds share structural similarities with 8-hydroxy-5-quinolinecarboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
8-Hydroxyquinoline | Hydroxyl group at position 8 | Strong chelating agent; used in dyeing and medicine |
5-Hydroxyquinoline | Hydroxyl group at position 5 | Antifungal properties; less studied than its analogs |
7-Hydroxyquinoline | Hydroxyl group at position 7 | Potential anti-inflammatory effects |
8-Hydroxy-2-methylquinoline | Methyl group at position 2 | Exhibits unique biological activity against certain pathogens |
The uniqueness of 8-hydroxy-5-quinolinecarboxylic acid lies in its combination of both hydroxyl and carboxylic groups, enhancing its chelation ability and biological activities compared to other similar compounds .
Irritant